molecular formula C8H10N2O2S B2833530 1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1506194-08-6

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B2833530
CAS No.: 1506194-08-6
M. Wt: 198.24
InChI Key: XDXPLRMHDBGVIZ-UHFFFAOYSA-N
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Description

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a pyrano and pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrano Ring: The initial step involves the cyclization of a suitable precursor to form the pyrano ring. This can be achieved through a condensation reaction between a diketone and an aldehyde under acidic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the pyrano intermediate with hydrazine or a hydrazine derivative. This step often requires heating and the presence of a catalyst to facilitate the cyclization.

    Methylation and Thiolation: The final steps involve the introduction of the methyl and thio groups. Methylation can be achieved using methyl iodide or dimethyl sulfate, while thiolation can be performed using thiourea or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid: Lacks the methyl and thio groups, which can affect its reactivity and biological activity.

    1-Methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid: Similar structure but without the tetrahydro component, leading to different chemical properties.

    1,4,6,7-Tetrahydro-1-methylpyrano[4,3-c]pyrazole-3-carboxylic acid:

Uniqueness

1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to the presence of both the methyl and thio groups, which can enhance its reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-methyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-10-6-2-3-13-4-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXPLRMHDBGVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CSCC2)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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